2,3,4-Tri-O-acetyl-b-D-glucuronide methyl ester trichloroacetimidate
Description
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate (CAS 92420-89-8) is a glycosyl donor widely used in stereoselective glycosylation reactions. Its structure comprises acetyl groups at the 2, 3, and 4 positions of glucuronic acid, a methyl ester at the carboxylic acid group, and a trichloroacetimidate moiety at the anomeric position, which acts as a leaving group during glycoside bond formation . Synthesized from D-glucurono-3,6-lactone in a four-step process with a 60% overall yield , this compound is critical for synthesizing flavonoid glucuronides, such as quercetin-3’-glucuronide, and other bioactive glycoconjugates . Its applications span pharmaceutical research, natural product synthesis, and glycobiology due to its high reactivity under Lewis acid catalysis (e.g., BF₃·Et₂O) .
Properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIVSQDHXVNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate typically involves multiple steps, starting from simpler carbohydrate derivativesThe trichloroethanimidoyl group is then introduced through a reaction with trichloroacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale batch reactions in cleanroom environments to prevent contamination. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The trichloroethanimidoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Substitution: Produces substituted oxane derivatives.
Oxidation and Reduction: Forms oxidized or reduced products depending on the reagents used.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate involves its interaction with specific molecular targets. The trichloroethanimidoyl group is known to interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The acetyl groups can also undergo hydrolysis, releasing acetic acid and modifying the local environment.
Comparison with Similar Compounds
2,3,4-Tri-O-benzoyl-α-D-glucuronide Methyl Ester Trichloroacetimidate (CAS 169557-99-7)
Structural Differences :
- Protecting Groups : Benzoyl (bulkier aromatic groups) instead of acetyl.
- Molecular Formula: C₃₀H₂₄Cl₃NO₁₀ (MW 664.87) .
- Reactivity : Reduced reactivity compared to the acetylated analog due to steric hindrance from benzoyl groups. However, it offers enhanced stability during storage and harsh reaction conditions .
- Applications : Preferred for synthesizing complex oligosaccharides and glycoconjugates requiring robust protection .
- Yield: Limited direct yield data, but its use in trisaccharide synthesis achieved 50% yield in glycosylation steps .
2,3,4-Tri-O-benzyl-D-glucuronide Benzyl Ester Trichloroacetimidate (CAS 159420-94-7)
Structural Differences :
- Protecting Groups : Benzyl groups (ether linkages) instead of acetyl or benzoyl.
- Molecular Formula: C₃₆H₃₄Cl₃NO₇ (MW 699.02) .
- Reactivity : Lower reactivity due to bulky benzyl groups but provides exceptional stability. Deprotection requires hydrogenation .
- Applications : Suitable for multi-step syntheses requiring prolonged stability, such as glycan array development .
Methyl 2,3,4-Tri-O-isobutyryl-1α-glucuronate Trichloroacetimidate
Structural Differences :
- Protecting Groups : Isobutyryl (branched acyl groups) instead of acetyl.
- Reactivity: Altered stereochemical outcomes in glycosylation. For example, reaction with aldosterone derivatives produced β-linked glucuronides, unlike acetylated donors .
- Applications : Critical for synthesizing specific isomers in steroid glucuronidation studies .
Comparative Data Table
Key Findings and Discussion
- Reactivity : The acetylated compound (CAS 92420-89-8) demonstrates superior reactivity in glycosylation, achieving 58% yield under mild conditions , whereas benzoyl and benzyl analogs require longer reaction times or higher catalyst loads .
- Steric Effects : Bulky protecting groups (benzoyl, benzyl) reduce reaction rates but enhance stability. For example, benzoyl groups prevent premature hydrolysis during multi-step syntheses .
- Stereoselectivity: Protecting groups influence anomeric outcomes. Isobutyryl derivatives favor β-glycoside formation, while acetylated donors show flexibility in α/β selectivity depending on reaction conditions .
- Deprotection Strategies : Acetyl groups are removed via mild base hydrolysis, whereas benzoyl and benzyl require harsher methods (e.g., hydrogenation or strong bases), impacting post-synthetic workflows .
Biological Activity
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate is a chemical compound with the molecular formula C₁₅H₁₈Cl₃NO₁₀. It serves as a significant intermediate in the synthesis of various glucuronide derivatives, which are important in biochemistry and medicinal chemistry. This compound is characterized by its acetylated glucuronic acid structure, which enhances its stability and reactivity in various chemical processes .
Biological Significance
The biological activity of 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate is closely linked to its derivatives. Glucuronides play a critical role in drug metabolism and detoxification processes in the liver. They facilitate the excretion of lipophilic compounds by converting them into more water-soluble forms, thus enhancing their elimination from the body .
The compound interacts with various nucleophiles, which aids in elucidating mechanisms of glycosylation and enzyme-substrate interactions. This understanding is crucial for developing more effective drugs and therapeutic agents that utilize glucuronidation pathways .
Synthesis and Reactivity
The synthesis of 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate typically involves several steps that include acetylation and the formation of the trichloroacetimidate moiety. The compound's reactivity has been studied extensively, revealing its potential to serve as a versatile building block for synthesizing various derivatives .
Comparative Analysis
The following table summarizes key structural features and unique aspects of compounds related to 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester | Similar acetylation pattern but α-anomer | Different anomeric configuration affects reactivity |
| 2-O-Acetyl-β-D-glucuronic Acid Methyl Ester | Fewer acetyl groups (only at position 2) | Less sterically hindered; different reactivity |
| Methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl) Trichloroacetimidate | Similar acetylation but based on glucopyranose | Variation in ring structure alters properties |
Drug Metabolism
In studies examining the role of glucuronidation in drug metabolism, it was found that glucuronides significantly impact the physiological properties of drugs. For instance, glucuronidation can enhance solubility and bioavailability while also influencing the pharmacokinetics of therapeutic agents .
Neurological Protection
Research has indicated that glucuronidated flavonoids exhibit protective effects in neurological contexts. The structural modifications provided by compounds like 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate can enhance the bioactivity of flavonoids through improved metabolic pathways .
Q & A
Q. What are the standard protocols for synthesizing 2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester trichloroacetimidate?
The synthesis typically involves sequential acetylation of the glucuronic acid backbone, followed by trichloroacetimidate activation at the anomeric position. A critical step is the selective deprotection and activation using potassium carbonate or ammonium acetate to generate the trichloroacetimidate donor. For example, analogous procedures for benzoyl-protected derivatives involve trichloroimidate formation via base-mediated imidate generation, as seen in resveratrol glucuronide synthesis . Characterization is performed via HNMR, IR, and HPLC to confirm purity (>97%) and structural integrity .
Q. How is this compound characterized to ensure structural fidelity?
Key techniques include:
- 1H/13C NMR : To verify the acetyl and trichloroacetimidate group positions, as well as anomeric configuration (α/β).
- IR spectroscopy : To identify characteristic carbonyl (C=O) stretches from acetyl groups (~1740 cm⁻¹) and imidate C=N bonds (~1650 cm⁻¹).
- HPLC : For purity assessment (>97%) and detection of byproducts .
Q. What are the optimal storage conditions to maintain reagent stability?
The compound should be stored at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the trichloroacetimidate group or acetyl migration. Long-term storage under inert gas (e.g., argon) is recommended .
Advanced Research Questions
Q. How can stereoselective glycosylation be achieved using this trichloroacetimidate donor?
Stereocontrol (α/β selectivity) depends on reaction conditions:
- Promoter choice : Catalytic TMSOTf or BF3·Et2O favors β-glycosides via neighboring-group participation of the C2 acetyl group.
- Temperature : Lower temperatures (−20°C to 0°C) enhance kinetic control, favoring β-products.
- Solvent : Dichloromethane or toluene minimizes side reactions. Comparative studies with benzoyl-protected analogs show that acetyl groups reduce steric hindrance, improving reactivity toward bulky acceptors .
Q. How can researchers troubleshoot low yields in glycosylation reactions?
Common issues and solutions:
- Moisture sensitivity : Ensure rigorous drying of solvents and substrates (e.g., molecular sieves).
- Competing hydrolysis : Use anhydrous conditions and minimize reaction time.
- Acceptor nucleophilicity : Pre-activate acceptors with mild bases (e.g., DMAP) or employ "inverse addition" (slow donor addition). Statistical experimental design (DoE) methods can optimize parameters like temperature, stoichiometry, and promoter concentration .
Q. What strategies address contradictions in reactivity between acetyl- and benzoyl-protected analogs?
While benzoyl groups enhance stability via resonance, acetyl derivatives offer faster kinetics due to reduced steric bulk. For example:
- Reactivity : Acetylated donors may require lower promoter loadings but are prone to premature hydrolysis.
- Stereoselectivity : Benzoyl groups at C2 can enforce β-selectivity via transient acyloxonium intermediates, whereas acetyl groups may necessitate stricter temperature control. Comparative kinetic studies and computational modeling (e.g., DFT) are recommended to resolve mechanistic disparities .
Q. How is this reagent applied in synthesizing glycoconjugates for biomedical research?
The compound enables:
- Glycoprotein mimics : Site-specific glycosylation of serine/threonine residues on synthetic peptides.
- Glycosylated therapeutics : Assembly of glucuronide prodrugs (e.g., resveratrol glucuronide) via alcohol or amine acceptors.
- Microarray platforms : Immobilization of glucuronic acid derivatives to study carbohydrate-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
